(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine
Description
(NE)-N-(1-Thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine is a nitrogen-containing heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a hydroxylamine moiety via an ethylidene linker. The thieno[2,3-b]pyridine system combines a thiophene (sulfur-containing aromatic ring) and a pyridine (nitrogen-containing aromatic ring), conferring unique electronic and steric properties.
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3/b11-6+ |
InChI Key |
AXFOQLNYKPITQM-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CN=C2C(=C1)C=CS2 |
Canonical SMILES |
CC(=NO)C1=CN=C2C(=C1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine typically involves the condensation of 1-thieno[2,3-b]pyridin-5-yl ethanone with hydroxylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted thienopyridine derivatives.
Scientific Research Applications
(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Thienopyridine derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted hydroxylamines, which are often studied for their pharmacological or regulatory significance. Below is a comparative analysis with structurally related analogs, focusing on molecular features, physicochemical properties, and regulatory status.
Table 1: Structural and Regulatory Comparison
Key Findings:
Core Structure Differences: The thieno[2,3-b]pyridine core in the target compound contrasts with the phenethyl or amphetamine backbones of analogs.
Substituent Effects :
- Unlike the methoxy and thioalkyl substituents in phenethyl-based hydroxylamines (e.g., N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine), the ethylidene linker in the target compound introduces conformational rigidity. This may reduce metabolic degradation but increase steric hindrance in molecular interactions.
Regulatory and Pharmacological Implications: Several N-substituted hydroxylamines in Table 1 are classified as controlled substances (e.g., Class A under the UK Misuse of Drugs Act) due to their structural similarity to psychoactive phenethylamines or tryptamines. However, the thieno[2,3-b]pyridine derivative’s regulatory status remains undefined in the provided evidence, suggesting it may represent a novel analog with unexplored pharmacological activity .
Synthetic and Analytical Challenges: The thieno[2,3-b]pyridine system’s complexity necessitates advanced crystallographic tools (e.g., SHELX programs) for structural elucidation. In contrast, phenethyl derivatives are more straightforward to characterize due to their planar aromatic rings .
Biological Activity
The compound (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine is a member of the thieno[2,3-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, including cytotoxic effects, kinase inhibition, and apoptosis induction.
Chemical Structure and Synthesis
The chemical structure of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine can be depicted as follows:
Where , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The synthesis typically involves the condensation of thienopyridine derivatives with hydroxylamine under controlled conditions to yield the target compound.
Biological Activity Overview
The biological activity of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine can be summarized in several key areas:
1. Cytotoxicity
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives induce cell death primarily through apoptosis rather than necrosis. The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | MCF-7 | 32.4 | Apoptosis induction |
| Compound 8 | HepG-2 | 25.6 | Apoptosis induction |
| Compound 9 | HT-29 | 28.9 | Apoptosis induction |
2. Apoptosis Induction
Several studies have demonstrated that (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine induces apoptosis in cancer cells. For example:
- In HT-29 cells, a significant increase in early apoptotic cells was noted following treatment with this compound.
- Flow cytometry analyses revealed that late apoptotic cell populations increased by 2.3-fold in HepG-2 cells.
3. Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases associated with cancer proliferation:
- A study reported inhibition rates ranging from 41.4% to 83.5% against various kinase targets.
- Notably, it exhibited the highest inhibitory activity against FLT3 kinase with an IC50 value of approximately 32.4 μM .
Case Study 1: Cytotoxicity in HepG-2 Cells
A detailed investigation was conducted on the effects of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine on HepG-2 cells:
- Findings : The compound induced a significant reduction in cell viability at concentrations above 10 μM.
- Mechanism : Flow cytometry indicated that the mechanism involved mitochondrial dysfunction leading to apoptosis.
Case Study 2: Kinase Inhibition Profile
In another study focusing on kinase inhibition:
- Objective : To evaluate the specificity of (NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine against FLT3 and other oncogenic kinases.
- Results : The compound showed potent inhibition with a binding score indicative of strong interaction with the FLT3 active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
